8-Chlorooctanoic acid
CAS No.:
Cat. No.: VC13709386
Molecular Formula: C8H15ClO2
Molecular Weight: 178.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClO2 |
|---|---|
| Molecular Weight | 178.65 g/mol |
| IUPAC Name | 8-chlorooctanoic acid |
| Standard InChI | InChI=1S/C8H15ClO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) |
| Standard InChI Key | SCTRLHIAVHHIEJ-UHFFFAOYSA-N |
| SMILES | C(CCCC(=O)O)CCCCl |
| Canonical SMILES | C(CCCC(=O)O)CCCCl |
Introduction
Chemical Identity and Structural Characteristics
8-Chlorooctanoic acid is a straight-chain carboxylic acid with a terminal chlorine substituent. Its IUPAC name, 8-chlorooctanoic acid, reflects the position of the chlorine atom on the eight-carbon chain. The compound’s molecular weight is 178.65 g/mol, and its structure is defined by the SMILES notation C(CCCC(=O)O)CCCCl . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its linear architecture, with the chlorine atom inducing distinct electronic effects on adjacent carbons .
Physicochemical Properties
The compound’s physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 8-Chlorooctanoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅ClO₂ | |
| Molecular Weight | 178.65 g/mol | |
| Boiling Point | Not reported (decomposes >150°C) | |
| Solubility | Miscible in polar solvents | |
| pKa | ~4.8 (carboxylic acid group) |
The chlorine atom’s electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to unsubstituted octanoic acid, enhancing its reactivity in nucleophilic substitutions .
Synthesis and Production Methods
Oxidation of 8-Chloro-1-Octanol
A primary synthesis route involves the oxidation of 8-chloro-1-octanol using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This method proceeds via the formation of an aldehyde intermediate, which is further oxidized to the carboxylic acid. Industrial protocols often employ continuous-flow reactors to optimize yield and minimize byproducts.
Enzymatic Resolution for Chiral Derivatives
Patent CN101063156A discloses a method to produce enantiomerically pure (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester using lipase-mediated resolution . This process involves kinetic resolution of a racemic mixture, achieving >98% enantiomeric excess (ee) under mild conditions (30°C, pH 7.0) . The enzymatic approach offers advantages in sustainability and stereochemical control compared to traditional chemical synthesis.
Amination Reactions
The patent US6916947B2 details the conversion of halogenated carboxylic acids like 8-chlorooctanoic acid into amino carboxylic acids via nucleophilic substitution . Heating the compound with ammonia or primary amines at 130–150°C facilitates displacement of the chlorine atom, yielding products such as 8-aminooctanoic acid hydrochloride . This reaction is scalable and achieves >90% conversion within 3 hours under optimized conditions .
Reactivity and Derivative Formation
Esterification
8-Chlorooctanoic acid readily forms esters with alcohols. For example, reaction with methanol in the presence of sulfuric acid produces methyl 8-chlorooctanoate, a volatile ester used in fragrances and plasticizers. Industrial processes utilize fixed-bed reactors with solid acid catalysts (e.g., zeolites) to achieve 95% yield at 80°C.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to 8-chlorooctanol, a precursor for surfactants.
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Oxidation: Further oxidation of 8-chlorooctanoic acid with strong oxidizers like nitric acid yields shorter-chain chlorinated dicarboxylic acids.
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles such as:
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Amines: Produces aminooctanoic acids for pharmaceutical applications .
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Thiols: Forms thioether derivatives with applications in polymer chemistry.
Industrial and Research Applications
Pharmaceutical Intermediates
8-Chlorooctanoic acid is a key precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and β-amino acids. Its conversion to 8-aminooctanoic acid enables the production of capsaicin analogs and enzyme inhibitors .
Agrochemicals
Chlorinated octanoate esters derived from this compound act as herbicides and plant growth regulators. Field trials demonstrate 80–90% efficacy in weed control at concentrations of 50–100 ppm.
Polymer Science
Copolymers incorporating 8-chlorooctanoic acid exhibit enhanced thermal stability. For example, polyamide resins synthesized with this monomer show a 20% increase in glass transition temperature (Tg) compared to non-chlorinated analogs.
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